molecular formula C13H8BrIO B1292216 3-Bromo-4'-iodobenzophenone CAS No. 890098-13-2

3-Bromo-4'-iodobenzophenone

Cat. No.: B1292216
CAS No.: 890098-13-2
M. Wt: 387.01 g/mol
InChI Key: UZSFJVSPCZOCKL-UHFFFAOYSA-N
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Description

3-Bromo-4’-iodobenzophenone: is an organic compound with the molecular formula C13H8BrIO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and iodine atoms

Scientific Research Applications

Chemistry: 3-Bromo-4’-iodobenzophenone is used as a building block in organic synthesis. It is valuable in the preparation of more complex organic molecules through various coupling reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzophenones on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, 3-Bromo-4’-iodobenzophenone is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications in these fields .

Safety and Hazards

Like many chemical compounds, 3-Bromo-4’-iodobenzophenone should be handled with care to avoid potential hazards. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the bromination and iodination of benzophenone followed by a Friedel-Crafts acylation reaction. This suggests that it may interact with its targets through these chemical reactions.

Biochemical Pathways

. This suggests that it may influence biochemical pathways related to these structures.

Pharmacokinetics

. This could impact its bioavailability and distribution in biological systems.

Action Environment

. These properties could be influenced by environmental conditions such as temperature and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodobenzophenone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods: Industrial production of 3-Bromo-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Comparison with Similar Compounds

  • 4-Bromo-4’-iodobenzophenone
  • 3-Chloro-4’-iodobenzophenone
  • 3-Bromo-4’-chlorobenzophenone

Comparison: Compared to similar compounds, 3-Bromo-4’-iodobenzophenone is unique due to the presence of both bromine and iodine atoms on the phenyl rings. This dual halogenation can enhance its reactivity and make it more versatile in various chemical reactions. The specific combination of bromine and iodine also imparts distinct physical and chemical properties that can be advantageous in certain applications .

Properties

IUPAC Name

(3-bromophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFJVSPCZOCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641499
Record name (3-Bromophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-13-2
Record name Methanone, (3-bromophenyl)(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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